2-Fluoro-1-pyridin-2-yl-ethanone
Description
2-Fluoro-1-pyridin-2-yl-ethanone (CAS: 80458-99-7) is a fluorinated pyridine derivative with the molecular formula C₇H₆FNO and a molecular weight of 139.04 g/mol (calculated exact mass: 139.0433 g/mol). Its structure features a pyridine ring substituted at the 2-position with an ethanone group bearing a fluorine atom. Key identifiers include:
- SMILES:
C1=CC=NC(=C1)C(=O)CF - InChIKey:
GSLJELNDITYNEQ-UHFFFAOYSA-N
Properties
IUPAC Name |
2-fluoro-1-pyridin-2-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLJELNDITYNEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-pyridin-2-yl-ethanone typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-pyridyl ethanone with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1-pyridin-2-yl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Fluoro-1-pyridin-2-yl-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-pyridin-2-yl-ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or modulation of enzymatic activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Data Limitations
- Structural Inferences : Comparisons rely on substituent effects rather than direct experimental data for all compounds.
Biological Activity
2-Fluoro-1-pyridin-2-yl-ethanone, a fluorinated derivative of pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of a fluorine atom and a pyridine ring, suggests diverse interactions with biological targets, making it a subject of interest in drug discovery and development.
The compound has the following chemical formula and properties:
- Chemical Formula : C7H6FNO
- Molecular Weight : 139.13 g/mol
- CAS Number : 80458-99-7
Biological Activity Overview
Research has demonstrated that this compound exhibits notable biological activities, particularly in the context of enzyme inhibition and receptor modulation. Its activity can be attributed to its structural features that facilitate interactions with various biological targets.
Enzyme Inhibition
In studies focusing on enzyme inhibition, this compound has shown potential as an inhibitor of phospholipase A2 (PLA2), a critical enzyme involved in inflammatory processes. The compound's IC50 value against PLA2 was determined to be approximately 14.3 μM, indicating moderate potency .
Receptor Modulation
The compound also demonstrates activity as a ligand for serotonin receptors, particularly the 5-HT1A subtype. This receptor is implicated in various neurological disorders, including anxiety and depression. Compounds with similar structures have been shown to possess agonist activity at these receptors, suggesting that this compound could have therapeutic applications in treating serotonergic dysfunctions .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound.
The mechanism through which this compound exerts its biological effects likely involves binding to specific active sites on target enzymes or receptors. For PLA2, molecular docking studies suggest that the compound can fit well into the active site, thereby inhibiting its function. Similarly, for serotonin receptors, structural analogs have shown that fluorination can enhance binding affinity and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
